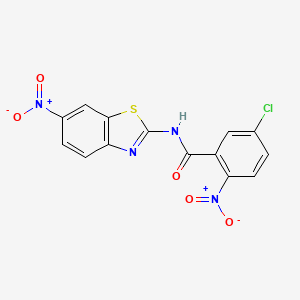
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, physiological effects, and biochemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antitumor Agents: Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. A specific derivative exhibited significant in vivo inhibitory effects on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).
Chemical Reactivity and Applications
- Reactivity Enhancements: N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, including 5-chloro and 6-nitro derivatives, have been identified as highly efficient reagents for the conversion of primary and secondary amines to diprotected guanidines, demonstrating the compound's utility in synthetic chemistry (Musiol & Moroder, 2001).
Antiparasitic Properties
- Antileishmanial and Antitrichomonas Activities: Derivatives of benzothiazole have been investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These studies highlighted the importance of the chemical structure of the substituent for antiprotozoal properties, with certain compounds showing promising activity against parasites (Delmas et al., 2002).
Organic Magnetic Materials
- Hydrogen Bonds in Magnetic Materials: Studies on benzimidazole-based organic magnetic materials, including derivatives like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, have explored the role of hydrogen bonds in crystal scaffolding and exchange linkers. This research contributes to the understanding of the structural factors influencing magnetic properties (Ferrer et al., 2001).
Mecanismo De Acción
Target of action
Nitroaromatic compounds, like “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They can interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of action
Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive species that can interact with cellular components . .
Biochemical pathways
The exact biochemical pathways affected by “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” are unknown without specific research. Nitroaromatic compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Action environment
The action, efficacy, and stability of “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEBRQYGCIMKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

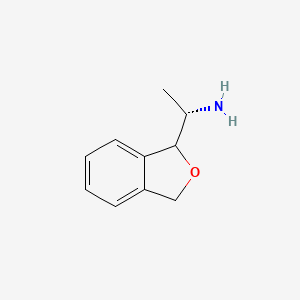
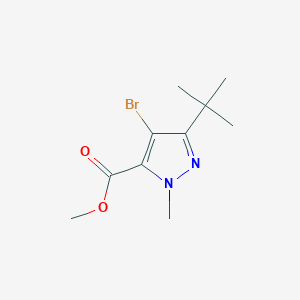

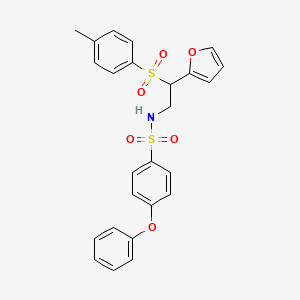
![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)
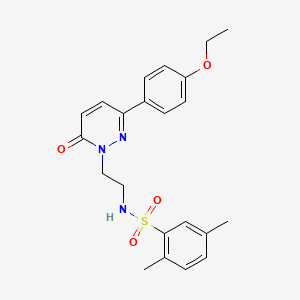

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)
![N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2568004.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2568006.png)
![8-Methylsulfanyl-4-phenyl-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,5,7-trien-3-one](/img/structure/B2568007.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)